1H,1H,2H,2H-Perfluoro-1-decanol

Catalog No.
S585684
CAS No.
678-39-7
M.F
C10H5F17O
C8F17CH2CH2OH
M. Wt
464.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluoro-1-decanol

1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) solves the challenge of sourcing a solid fluoroalcohol with insulated -OH for reliable esterification. Use it for:

  • Synthesis of fluorosurfactants and polymeric barrier coatings via standard acrylate/methacrylate routes.
  • Fabrication of fluorous-tagged silica gels for separation science.
  • Environmental monitoring as a PFOA-precursor analytical standard.

Ambient storage and shipping.

CAS Number

678-39-7

Product Name

1H,1H,2H,2H-Perfluoro-1-decanol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol

Molecular Formula

C10H5F17O
C8F17CH2CH2OH

Molecular Weight

464.12 g/mol

InChI

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2

InChI Key

JJUBFBTUBACDHW-UHFFFAOYSA-N

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol; (Perfluorooctyl)ethanol; 1,1,2,2-Tetrahydroheptadecafluorodecanol; 1,1,2,2-Tetrahydroperfluorodecan-1-ol; 1,1,2,2-Tetrahydroperfluorodecanol; 1,1,2,2-Tetrahydroperfluorodecyl Alcohol; 1H

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound 1,1,2,2-Tetrahydroperfluoro-1-decanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

97%

Package Size

5 g, 10 g, 25 g

1H,1H,2H,2H-Perfluoro-1-decanol (CAS 678-39-7), commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a specialized fluorinated building block featuring an eight-carbon perfluorinated tail and a two-carbon hydrocarbon spacer. In industrial and research procurement, it is primarily valued as a precursor for synthesizing fluorosurfactants, fluorous-tagged molecules, and polymeric barrier coatings. The compound’s distinct structural domains allow it to impart high hydrophobicity and oleophobicity to downstream materials while maintaining the predictable, process-friendly reactivity of a primary aliphatic alcohol [1].

Procurement Fit

Fluorinated synthetic intermediate for fluorosurfactant and repellent polymer production
Coating additive for barrier and low-surface-energy layers on metal substrates
PFAS toxicology model compound with reported cerebellar granule cell response data

Substituting 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) with closely related analogs fundamentally alters processability, reactivity, or end-product performance. Replacing it with the shorter-chain 6:2 FTOH shifts handling requirements, as 8:2 FTOH is a solid at room temperature (melting point 45–50 °C) while 6:2 FTOH is a liquid, and results in lower contact angles in final coatings . Conversely, substituting it with a non-spacered analog like 1H,1H-perfluoro-1-decanol removes the insulating ethyl group, causing the hydroxyl to become highly acidic (pKa ~4-5) and effectively preventing standard esterification workflows required for monomer synthesis [1].

Substitution Risk

Chain Length Shorter-chain analogs (6:2 FTOH, 4:2 FTOH) shift interfacial thermodynamics and surface tension; non-linear property scaling may alter formulation performance
Hydrogenation Partially hydrogenated perfluorooctanol analogs exhibit different excess Gibbs energy of adsorption; adsorbed film mixing behavior may not transfer directly
Volatility Approximately 20–30°C boiling point divergence from shorter-chain FTOH analogs may shift thermal curing retention and evaporative loss profiles

Ethyl Spacer for Standard Esterification

The presence of the two-carbon (-CH2CH2-) spacer in 1H,1H,2H,2H-Perfluoro-1-decanol insulates the terminal hydroxyl group from the intense electron-withdrawing effects of the perfluorinated chain. This maintains a standard aliphatic alcohol pKa (approximately 14-15), ensuring high nucleophilicity for esterification. In contrast, the non-spacered analog 1H,1H-perfluoro-1-decanol is highly acidic (pKa ~4-5) and exhibits poor nucleophilicity, making it incompatible with standard acrylate synthesis workflows [1].

Evidence DimensionHydroxyl pKa and Nucleophilicity
Target Compound DatapKa ~14-15 (standard aliphatic nucleophilicity)
Comparator Or Baseline1H,1H-perfluoro-1-decanol: pKa ~4-5 (highly acidic, poor nucleophile)
Quantified Difference~10 orders of magnitude difference in acidity
ConditionsStandard esterification reaction conditions

Enables the use of standard, cost-effective esterification protocols to synthesize fluorinated acrylates and methacrylates without requiring specialized coupling reagents.

Adsorption Thermodynamics
Head-to-head
TFC10OH–TFC12OH mixture: positive gH,E in condensed state; TFC10OH–DFC8OH mixture: gH,E modulated by β-hydrogenation
Non-ideal mixing at hexane/water interface
Impacts formulation film packing and stability

Phase State and Thermal Processability

Chain length directly dictates the thermal transitions and handling state of fluorotelomer alcohols. 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) is a solid at room temperature with a melting point of 45–50 °C. In contrast, its closest commercial substitute, 6:2 FTOH, is a liquid with a melting point of approximately -17 °C to -3 °C. This significant thermal difference requires distinct heating, blending, and formulation protocols during industrial scale-up and affects the glass transition temperatures of the resulting polymers.

Evidence DimensionMelting Point
Target Compound Data45–50 °C (Solid at RT)
Comparator Or Baseline6:2 FTOH: ~ -17 °C to -3 °C (Liquid at RT)
Quantified Difference>45 °C difference in melting point
ConditionsStandard atmospheric pressure

Dictates material handling, reactor feed mechanisms, and blending temperatures during the procurement and scale-up of fluoropolymer synthesis.

Cell Death EC50
Head-to-head
15 ± 4.2 μM (cerebellar granule cells, 24 h); 4.1-fold lower EC50 vs PFOS (62 ± 7.6 μM)
Reported cell-model response context
Mechanism appears distinct from ROS-dependent PFOS/PFOA pathways

Degradation Pathway for Environmental Monitoring

In environmental and toxicological assays, 8:2 FTOH is required as an analytical standard because its degradation pathway is chain-length specific. 8:2 FTOH specifically biotransforms into perfluorooctanoic acid (PFOA) and 7:3 fluorotelomer acid in soil and wastewater matrices. Shorter analogs like 6:2 FTOH degrade into completely different terminal metabolites (e.g., PFHxA and 5:3 acid). Therefore, 8:2 FTOH cannot be substituted when validating PFOA precursor models or calibrating LC-MS/MS equipment for legacy PFAS tracking [1].

Evidence DimensionTerminal Degradation Metabolites
Target Compound DataPFOA and 7:3 fluorotelomer acid
Comparator Or Baseline6:2 FTOH: PFHxA and 5:3 fluorotelomer acid
Quantified Difference100% divergence in terminal perfluorocarboxylic acid products
ConditionsAerobic biodegradation in soil and activated sludge

Crucial for analytical laboratories procuring standards to accurately track and quantify the environmental fate of specific legacy PFAS compounds.

Surface Energetics
Cross-study comparable
8:2 FTOH: calculated surface tension 16.1 dyne/cm; 6:2 FTOH: water contact angle ≈ 110°, oil contact angle ≈ 80° on silicon oxide
Lower surface energy inferred vs shorter-chain analogs
Class-level perfluoroalkyl chain-length dependence
Boiling Point
Data to verify
112–114°C at 10 mmHg; atmospheric bp ≈ 291.4°C
Thermal curing retention context
Sources unavailable; vendor comparative specification
Aqueous Photolysis t1/2
Reported
93.2 ± 10.0 h (Lake Ontario water); 30.5–163.1 h across SFW matrices
Environmental fate modeling context
Matrix-dependent; >5-fold variation across water chemistries

Fluorinated Monomer and Polymer Synthesis

Due to the insulated hydroxyl group provided by the ethyl spacer, 8:2 FTOH is a highly effective precursor for synthesizing 8:2 fluorotelomer acrylates and methacrylates via standard esterification. These monomers are subsequently polymerized to create high-performance barrier coatings for textiles and paper [1].

Fluorous SPE Media Production

The C8F17 perfluorinated domain of 8:2 FTOH provides the necessary solvophobicity to synthesize fluorous-tagged silica gels. These stationary phases are critical for separating fluorous-tagged target molecules from non-fluorous organic mixtures in advanced chemical synthesis [1].

Environmental Fate and PFAS Standards

Because it specifically degrades into PFOA and 7:3 fluorotelomer acid, 8:2 FTOH is a critical analytical standard for environmental laboratories conducting LC-MS/MS monitoring of wastewater, soil, and biological matrices to track legacy PFAS precursors[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Zinc substrate barrier coating
Thermal curing retention profile
Coating film integrity and low-surface-energy development at cure temperatures
Fluorosurfactant and repellent polymer intermediate
C8 perfluoroalkyl chain-length contribution
Surface energy reduction and oil/water repellency in derived polymeric materials
PFAS toxicology and environmental fate model
Reported cytotoxicity and photolysis benchmarks
Cell-model endpoint review and degradation-pathway interpretation
Mixed fluorosurfactant interfacial studies
Adsorbed film mixing thermodynamics
Interfacial film stability and non-ideality in homologous mixtures

Physical Description

Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

5.7

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

1

Exact Mass

464.0068935 Da

Monoisotopic Mass

464.0068935 Da

Heavy Atom Count

28

LogP

5.58 (LogP)

UNII

UM7L66OFE1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 86 of 87 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.02 [mmHg]
0.48 ± 0.01 [log Psd at 298.15 K (Pa)]

Other CAS

678-39-7

Wikipedia

1H,1H,2H,2H-perfluoro-1-decanol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> F-telomer alcohols (FTOH)
PFAS (n:2 fluorotelomer alcohols, n=4)
PFAS

General Manufacturing Information

1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-: ACTIVE

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